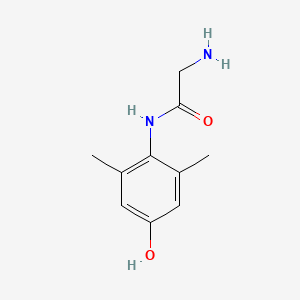![molecular formula C3H9N3O2S2 B14321364 2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid CAS No. 110124-48-6](/img/structure/B14321364.png)
2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a hydrazinylmethylidene group, an amino group, and a sulfonothioic O-acid group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid typically involves the reaction of hydrazine derivatives with sulfonothioic acids under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Polar solvents like water or ethanol to dissolve the reactants.
Catalysts: Acidic or basic catalysts to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinylmethylidene group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Aminoethane derivatives.
Substitution: Various substituted aminoethane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid involves its interaction with specific molecular targets and pathways. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonothioic O-acid group can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine derivatives: Compounds with similar hydrazinyl groups.
Sulfonothioic acids: Compounds with similar sulfonothioic acid groups.
Aminoethane derivatives: Compounds with similar aminoethane structures.
Uniqueness
2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
110124-48-6 |
|---|---|
Molekularformel |
C3H9N3O2S2 |
Molekulargewicht |
183.3 g/mol |
IUPAC-Name |
N-amino-N'-(2-hydroxysulfonothioylethyl)methanimidamide |
InChI |
InChI=1S/C3H9N3O2S2/c4-6-3-5-1-2-10(7,8)9/h3H,1-2,4H2,(H,5,6)(H,7,8,9) |
InChI-Schlüssel |
DICWOHAUCMMNSF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=S)O)N=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)

![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)

![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)





![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)


